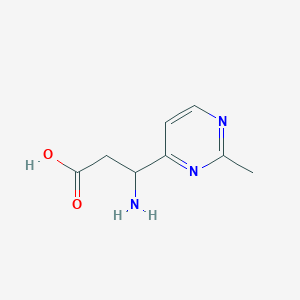

3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid

説明

3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid is a β-amino acid derivative featuring a 2-methylpyrimidine substituent. β-Amino acids are structurally distinct from their α-counterparts due to the amino group’s placement on the β-carbon, which confers unique conformational and pharmacological properties .

特性

分子式 |

C8H11N3O2 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid |

InChI |

InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13) |

InChIキー |

HBGGYGBHSHKRPP-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC(=N1)C(CC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyrimidine-4-carbaldehyde with glycine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amino group can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development.

科学的研究の応用

3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

作用機序

The mechanism of action of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used in the research.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid with structurally related β-amino acid derivatives, emphasizing molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison of β-Amino Acid Derivatives

Structural and Electronic Differences

- Pyrimidine vs. Pyridine: The 2-methylpyrimidine group in the target compound offers two nitrogen atoms, increasing hydrogen-bonding capacity compared to pyridine-based analogs like (R)-2-Amino-3-(pyridin-3-yl)propanoic acid . This may enhance interactions with biological targets such as enzymes or DNA.

- Thienopyrimidine Hybrid: The thienopyrimidine derivative () incorporates a sulfur atom, improving lipophilicity and membrane permeability compared to purely nitrogen-based heterocycles .

- Stereochemistry: Compounds like (S)-2-Amino-3-(4-bromophenyl)propanoic acid highlight the importance of chirality in bioactivity, as enantiomers often exhibit divergent pharmacological profiles .

Pharmacological Implications

- Pyrimidine Derivatives : The target compound’s pyrimidine ring may mimic nucleotide bases, enabling interference with DNA/RNA synthesis pathways—a mechanism seen in antiviral or anticancer agents .

- Halogenated Analogs: Bromine in (S)-2-Amino-3-(4-bromophenyl)propanoic acid could enhance binding via hydrophobic or van der Waals interactions, common in kinase inhibitors .

- Imidazole Derivatives : The imidazole-containing compound () may exhibit metal-chelating properties, useful in antimicrobial or anti-inflammatory applications .

Solubility and Stability

- The thienopyrimidine derivative’s higher molecular weight (251.30 g/mol) and sulfur content suggest lower aqueous solubility than the target compound .

- Stability data from indicate that brominated analogs require cold storage (2–8°C), whereas pyrimidine derivatives may be more stable at room temperature due to aromatic stabilization .

生物活性

3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid, also known as (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid, is a chiral amino acid that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a propanoic acid backbone with an amino group and a methyl-substituted pyrimidine ring, which plays a crucial role in its interaction with biological targets.

- Molecular Formula : C8H10N2O2

- CAS Number : 956438-59-8

- Structure : The compound’s stereochemistry is defined by the "S" configuration at the 3-position, which is essential for its biological activity.

Research indicates that 3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid interacts with various enzymes and receptors, potentially modulating several biochemical pathways. Its mechanism of action involves:

- Binding to active sites of enzymes through hydrogen bonding and hydrophobic interactions.

- Inhibition or modulation of enzyme activity, which may contribute to its neuroprotective effects and therapeutic potential in neurological disorders.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurological disorders. It may help in:

- Modulating neurotransmitter systems.

- Protecting neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents. The specific mechanisms and efficacy against resistant strains are ongoing areas of research .

Table 1: Biological Activities of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic Acid

Synthesis Methods

Various synthetic routes have been developed to produce 3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid. These methods focus on ensuring high yield and purity, which are critical for biological evaluations. The synthesis typically involves:

- Formation of the pyrimidine ring : Utilizing precursors that allow for the selective introduction of the methyl group.

- Coupling reactions : To attach the propanoic acid moiety to the pyrimidine structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。